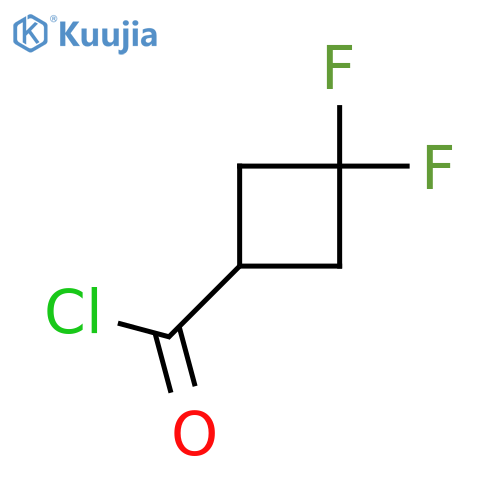Cas no 946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride)

946488-78-4 structure
商品名:3,3-Difluorocyclobutane-1-carbonyl chloride
CAS番号:946488-78-4
MF:C5H5ClF2O
メガワット:154.542407751083
MDL:MFCD26728644
CID:4666802
PubChem ID:83855003
3,3-Difluorocyclobutane-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorocyclobutane-1-carbonyl chloride
- Cyclobutanecarbonyl chloride, 3,3-difluoro-
- 3,3-difluorocyclobutanecarbonyl chloride
- C77516
- 3,3-Difluorocyclobutane-1-carbonyl chloride
-
- MDL: MFCD26728644
- インチ: 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2
- InChIKey: KGCHVYYLIWLLFD-UHFFFAOYSA-N
- ほほえんだ: ClC(C1CC(C1)(F)F)=O
計算された属性
- せいみつぶんしりょう: 153.9996988g/mol
- どういたいしつりょう: 153.9996988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1
3,3-Difluorocyclobutane-1-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-333619-0.25g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95.0% | 0.25g |
$392.0 | 2025-03-18 | |
| Enamine | EN300-333619-1g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 1g |
$791.0 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN16985-500MG |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-12 | |
| Life Chemicals | F2147-4625-0.25g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95%+ | 0.25g |
$685.0 | 2023-09-06 | |
| Chemenu | CM420568-250mg |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95%+ | 250mg |
$353 | 2023-01-18 | |
| Chemenu | CM420568-1g |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95%+ | 1g |
$822 | 2023-01-18 | |
| abcr | AB543330-250 mg |
3,3-Difluorocyclobutane-1-carbonyl chloride; . |
946488-78-4 | 250MG |
€629.50 | 2023-07-11 | ||
| Enamine | EN300-333619-5g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 5g |
$3281.0 | 2023-09-04 | |
| 1PlusChem | 1P01C10V-100mg |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95% | 100mg |
$389.00 | 2024-04-19 | |
| 1PlusChem | 1P01C10V-250mg |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95% | 250mg |
$547.00 | 2024-04-19 |
3,3-Difluorocyclobutane-1-carbonyl chloride 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:946488-78-4)3,3-Difluorocyclobutane-1-carbonyl chloride

清らかである:99%
はかる:1g
価格 ($):428.0